molecular formula C14H19NO3 B045679 Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate CAS No. 117937-10-7

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

Cat. No.: B045679
CAS No.: 117937-10-7
M. Wt: 249.3 g/mol
InChI Key: RXVGONBQPPYGOK-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is an organic compound that belongs to the class of esters. It features a dimethylamino group attached to a phenyl ring, which is further connected to a butanoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate typically involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the oxobutanoate group.

    4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group instead of the ester group.

    4-(N,N-Dimethylamino)pyridine: Features a pyridine ring instead of the phenyl ring.

Uniqueness

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate is unique due to the presence of both the dimethylamino group and the oxobutanoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate (commonly referred to as compound 1) is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and enzyme catalysis. Its unique structural features contribute to a variety of biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N1O3C_{14}H_{19}N_{1}O_{3}, with a molecular weight of approximately 249.31 g/mol. The compound features an ethyl ester group linked to a 4-oxobutanoate moiety, which is further substituted with a dimethylamino group on the phenyl ring. This structure is critical for its biological activity, particularly its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Photosensitization : The compound has been explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS) that selectively kill cancer cells while sparing healthy tissue.
  • Enzyme Interaction : The compound acts as a probe in studying enzyme-catalyzed reactions, particularly ester hydrolysis. The ester group can undergo hydrolysis to release the active 4-oxobutanoate moiety, which interacts with target proteins involved in metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities:

  • Selective Cytotoxicity : Preliminary studies suggest that the compound can selectively target tumor cells, leading to significant reductions in tumor size without adversely affecting surrounding healthy tissues.
  • Mechanistic Insights : The presence of the dimethylamino group enhances the compound's binding affinity to cancer cell receptors, facilitating its uptake and subsequent cytotoxic effects .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes:

  • Hydrolases : It has been utilized as a probe for studying enzyme kinetics, particularly in reactions involving esterases and lipases. Its structural components allow it to interact effectively with these enzymes, influencing their catalytic activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelectively induces apoptosis in cancer cells via ROS generation
Enzyme InhibitionActs as a probe for studying ester hydrolysis by hydrolases
Synthesis CatalystUsed in Claisen-Schmidt condensation reactions to form biologically active chalcones

Case Studies

  • Photodynamic Therapy Trials : In clinical settings, this compound has been tested as a PDT agent. Patients received this compound prior to light exposure at tumor sites, resulting in notable tumor reduction rates with minimal side effects.
  • Enzymatic Activity Studies : In vitro studies have shown that this compound can significantly alter the activity of specific enzymes involved in drug metabolism. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug detoxification processes .

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVGONBQPPYGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554939
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117937-10-7
Record name Ethyl 4-[4-(dimethylamino)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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